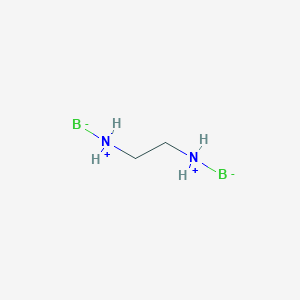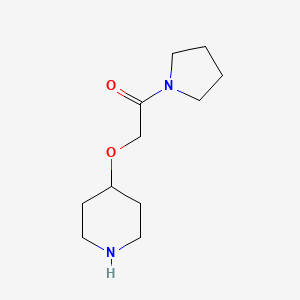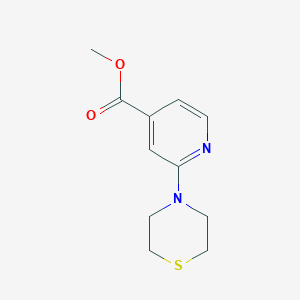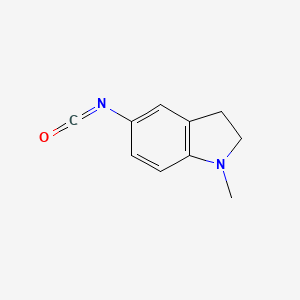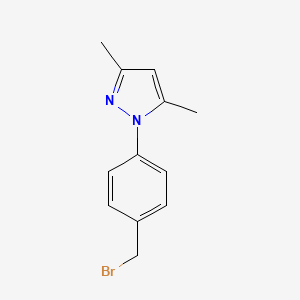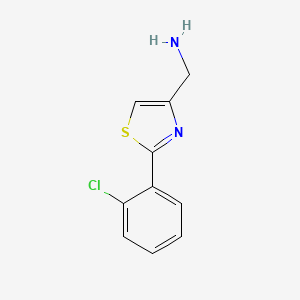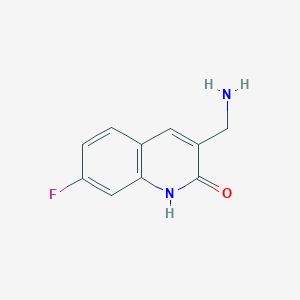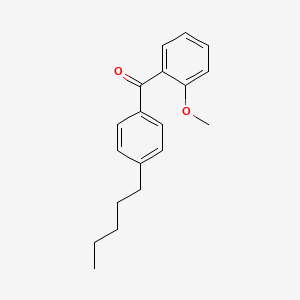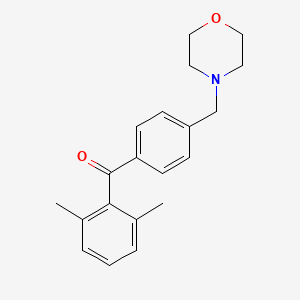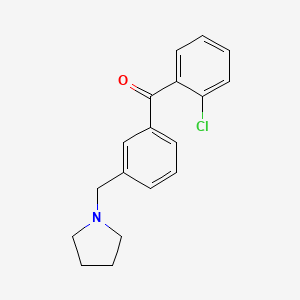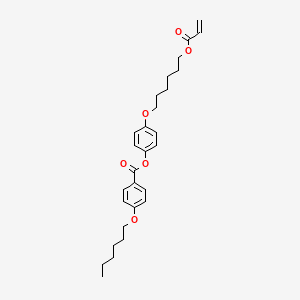
4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENYL 4-(HEXYLOXY)BENZOATE
Overview
Description
4-(6-Acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate: is an organic compound with the molecular formula C28H36O6 and a molecular weight of 468.58 g/mol . This compound is known for its applications in various fields, including photolithography, liquid crystal displays, and polymer synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(hexyloxy)benzoic acid with 4-(6-acryloxy-hex-1-yl-oxy)phenol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acryloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl and benzoate derivatives.
Scientific Research Applications
Chemistry:
Photolithography: The compound is used as a photosensitive material in photolithography processes, enabling the creation of intricate patterns on substrates.
Polymer Synthesis: It serves as a crosslinker in the synthesis of polymers, enhancing their mechanical properties and stability.
Biology and Medicine:
Drug Delivery Systems: The compound’s ability to form stable polymers makes it suitable for use in drug delivery systems, where it can encapsulate and release therapeutic agents in a controlled manner.
Industry:
Mechanism of Action
The mechanism of action of 4-(6-acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate involves its ability to undergo polymerization and crosslinking reactions. The acryloxy group can participate in free radical polymerization, forming crosslinked networks that enhance the mechanical properties of the resulting materials . The phenyl and benzoate groups contribute to the compound’s stability and compatibility with various substrates .
Comparison with Similar Compounds
4-(6-Acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate: This compound is unique due to its combination of acryloxy and hexyloxy groups, which provide both reactivity and stability.
4-(6-Acryloyloxy-hex-1-yloxy)phenyl 4-(hexyloxy)benzoate: Similar in structure but may differ in the positioning of functional groups.
4-((6-(Acryloyloxy)hexyl)oxy)phenyl 4-(hexyloxy)benzoate: Another closely related compound with slight variations in the acryloyloxy group.
Uniqueness: The unique combination of functional groups in this compound provides it with distinct properties, such as enhanced reactivity in polymerization reactions and stability in various applications .
Properties
IUPAC Name |
[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-hexoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-3-5-6-9-20-31-24-14-12-23(13-15-24)28(30)34-26-18-16-25(17-19-26)32-21-10-7-8-11-22-33-27(29)4-2/h4,12-19H,2-3,5-11,20-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCYVCUKVGUJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650568 | |
| Record name | 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863394-23-4 | |
| Record name | 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methoxyphenyl)sulfonyl]azetidine](/img/structure/B1614367.png)
![4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1614368.png)
